

Head-to-head comparison of Tebipenem Pivoxil and imipenem-cilastatin

Author: BenchChem Technical Support Team. Date: December 2025



Head-to-Head Comparison: Tebipenem Pivoxil vs. Imipenem-Cilastatin

An evidence-based guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of the oral carbapenem, **tebipenem pivoxil**, and the intravenously administered imipenem-cilastatin. The information presented herein is synthesized from peer-reviewed clinical trial data and is intended to inform research and development in the field of infectious diseases.

Executive Summary

Tebipenem pivoxil hydrobromide, an oral carbapenem, has demonstrated non-inferiority to intravenous imipenem-cilastatin in the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The pivotal Phase 3 PIVOT-PO clinical trial provides the primary evidence for this comparison, showcasing similar efficacy and safety profiles between the two agents. This guide will delve into the specifics of their mechanisms of action, comparative efficacy, safety, and the detailed protocols of the key clinical trial.

Mechanism of Action

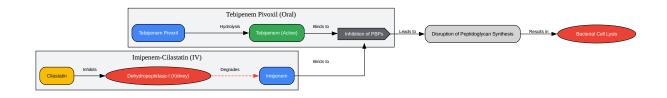
Both tebipenem and imipenem are carbapenem antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which



are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to cell lysis and death.

Tebipenem Pivoxil: **Tebipenem pivoxil** is a prodrug that is hydrolyzed to its active form, tebipenem, after oral administration. Tebipenem has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.

Imipenem-Cilastatin: Imipenem is rapidly degraded by the renal enzyme dehydropeptidase-I. Therefore, it is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which prevents the renal metabolism of imipenem and increases its urinary concentration and half-life.



Click to download full resolution via product page

Fig 1. Comparative Mechanism of Action

Comparative Efficacy: The PIVOT-PO Trial

The PIVOT-PO trial (NCT06059846) was a global, randomized, double-blind, non-inferiority Phase 3 clinical trial that compared the efficacy and safety of oral **tebipenem pivoxil** hydrobromide with intravenous imipenem-cilastatin in hospitalized adult patients with cUTI or AP.[1][2]

Overall Response



The primary endpoint of the PIVOT-PO trial was the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit.[3] Tebipenem HBr demonstrated non-inferiority to imipenem-cilastatin.[4][5]

Endpoint	Tebipenem Pivoxil HBr (Oral)	lmipenem- Cilastatin (IV)	Adjusted Treatment Difference (95% CI)
Overall Success Rate at Test-of-Cure	58.5% (261/446)[4][5]	60.2% (291/483)[4][5]	-1.3% (-7.5%, 4.8%) [4][5]
Clinical Cure Rate at Test-of-Cure	93.5% (417/446)[4][6]	95.2% (460/483)[4][6]	-1.6% (-4.7%, 1.4%) [4][6]
Microbiological Response Rate at Test-of-Cure	60.3% (269/446)[3][7]	61.3% (296/483)[3][7]	-0.8% (-6.9%, 5.3%) [3]

Response in Patients with Resistant Pathogens

A key aspect of the PIVOT-PO trial was the evaluation of efficacy against antimicrobial-resistant Enterobacterales. The overall response rates in this subgroup were consistent with the primary analysis population.[8][9]

Pathogen Subgroup	Tebipenem Pivoxil HBr (Oral)	Imipenem-Cilastatin (IV)
ESBL-positive Enterobacterales	52.2% (84/161)[8][9]	56.8% (108/190)[8]

Safety and Tolerability

The safety profiles of **tebipenem pivoxil** HBr and imipenem-cilastatin were comparable in the PIVOT-PO trial.[6][8]

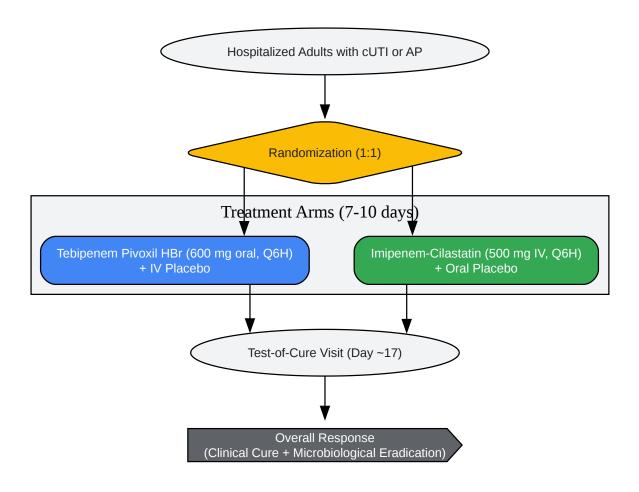


Adverse Event Profile	Tebipenem Pivoxil HBr (Oral)	Imipenem-Cilastatin (IV)
Any Treatment-Emergent Adverse Event (TEAE)	27.9%[8]	23.8%[8]
Serious Adverse Events (SAEs)	3.4%[8]	2.6%[8]
TEAEs Related to Study Treatment	12.5%[8]	9.4%[8]
Most Common AEs (≥3%)	Diarrhea, Headache[5][6]	Diarrhea, Headache[1][10]

Experimental Protocols PIVOT-PO Trial Design

The PIVOT-PO study was a Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.[1][2][3]





Click to download full resolution via product page

Fig 2. PIVOT-PO Trial Workflow

Inclusion Criteria: Hospitalized adult patients (≥18 years of age) with a clinical diagnosis of complicated urinary tract infection or acute pyelonephritis.[11]

Exclusion Criteria: Included patients with more than two uropathogens in baseline urine culture, fungal UTI, or pathogens known to be resistant to carbapenems.

Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit in the microbiological intent-to-treat population. The non-inferiority margin was set at 10%.[1][2][3]

Key Assessments:



- Clinical Cure: Complete resolution or significant improvement of baseline signs and symptoms of cUTI or AP, with no new symptoms, such that no further antibacterial therapy was warranted.[11]
- Microbiological Eradication: Reduction of baseline uropathogens to <10³ CFU/mL and a
 negative repeat blood culture if the baseline culture was positive.[11]

Conclusion

The available evidence, primarily from the robust PIVOT-PO Phase 3 trial, supports that oral **tebipenem pivoxil** hydrobromide is a non-inferior alternative to intravenous imipenem-cilastatin for the treatment of complicated urinary tract infections and acute pyelonephritis. The comparable efficacy, including in patients with resistant pathogens, and a similar safety profile, position **tebipenem pivoxil** as a significant development in the oral antibiotic landscape for serious Gram-negative infections. This could potentially facilitate earlier hospital discharge and reduce the complications and costs associated with intravenous therapy. Further research and real-world evidence will continue to define its role in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Spero Therapeutics and GSK Announce PIVOT-PO Phase 3 Study for Tebipenem HBr Stopped Early for Efficacy Following Review by Independent Data Monitoring Committee | The Lundbeck Foundation [lundbeckfonden.com]
- 3. PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential as the [globenewswire.com]
- 4. PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs) - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. gsk.com [gsk.com]



Check Availability & Pricing



- 7. Market Chameleon [marketchameleon.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. gsk.com [gsk.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Tebipenem Pivoxil and imipenem-cilastatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682725#head-to-head-comparison-of-tebipenem-pivoxil-and-imipenem-cilastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com